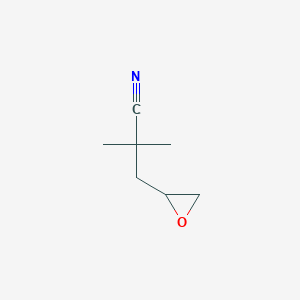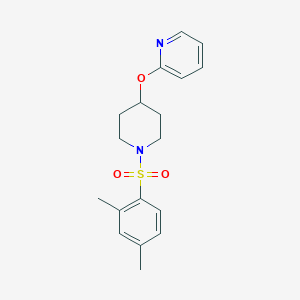
2-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a useful research compound. Its molecular formula is C18H22N2O3S and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Supramolecular Complexes and Crystal Engineering
Researchers have applied crystal engineering principles to prepare organic co-crystals and salts involving pyridines and sulfadiazine, demonstrating the utility of pyridines in disrupting hydrogen-bonded dimers within parent drug crystals. This approach provides access to both co-crystals and salts, showcasing the versatility of pyridine derivatives in designing supramolecular architectures (Elacqua et al., 2013).
Molecular Structure and Characterization
The synthesis and characterization of related compounds have been extensively studied, including X-ray diffraction analyses to confirm molecular structures. For example, the crystal and molecular structure of a compound with a similar sulfonamide group was determined, revealing the geometry around sulfur atoms and the presence of both inter- and intramolecular hydrogen bonds (Naveen et al., 2015).
Kinetic Studies and Reaction Mechanisms
Kinetic studies of reactions involving pyridine and piperidine derivatives in dimethyl sulfoxide solutions have provided insights into the reactivity and mechanisms of these compounds. For instance, the reaction kinetics of 1-ethoxy-2,4-dinitronaphthalene with pyrrolidine and piperidine were explored, highlighting the different stages of reaction and the influence of molecular structure on reactivity (FujinumaHajime et al., 1989).
Photophysical Properties and Anticancer Activity
The synthesis and photophysical properties of novel compounds, including their anticancer activity against various human cancer cell lines, have been investigated. This research underscores the potential of pyridine and sulfone derivatives in developing therapeutics with specific photophysical characteristics (J. A. Kumar et al., 2013).
Green Chemistry and Synthesis Optimization
Efforts have been made to optimize the synthesis of related compounds through green chemistry approaches, aiming to reduce waste and improve efficiency. For example, the modified synthesis of an intermediate utilized in the synthesis of Dexlansoprazole demonstrated the benefits of using catalytic quantities of reagents and one-pot synthesis methods for environmental and economic efficiency (Rohidas Gilbile et al., 2017).
Mecanismo De Acción
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its target could be related to this process.
Mode of Action
The mode of action of this compound is likely related to its role in SM cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in SM cross-coupling reactions . These reactions are widely applied in carbon–carbon bond forming processes, and their success originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Pharmacokinetics
It’s known that the adme properties of similar compounds are often influenced by their stability and reactivity .
Result of Action
The result of the compound’s action is likely the formation of new carbon–carbon bonds via SM cross-coupling reactions . This process is often used in the synthesis of complex organic molecules .
Action Environment
The action of 2-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is likely influenced by environmental factors such as temperature, pH, and the presence of other reactants . For example, the stability of similar compounds can be affected by air and moisture .
Propiedades
IUPAC Name |
2-[1-(2,4-dimethylphenyl)sulfonylpiperidin-4-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-6-7-17(15(2)13-14)24(21,22)20-11-8-16(9-12-20)23-18-5-3-4-10-19-18/h3-7,10,13,16H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFKZYHZCRSCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-3-[(2,5-dimethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2787825.png)

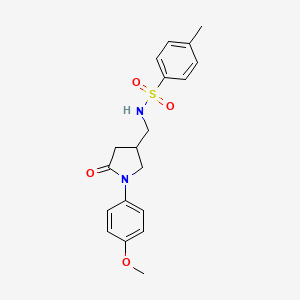
![Ethyl 2-[(cyanoacetyl)amino]-5-[(dimethylamino)-carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2787829.png)

![(E)-N-[2-(3,5-Dimethylpiperidine-1-carbonyl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2787833.png)
![3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2787834.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2787836.png)
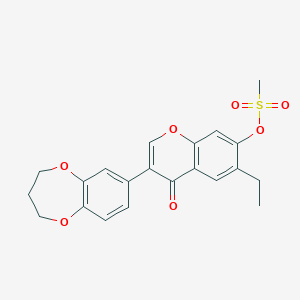
![3-(2-chlorobenzyl)-8-fluoro-5-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2787838.png)

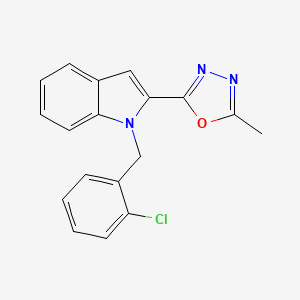
![[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2787844.png)
